molecular formula C18H15NO5 B12130466 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 3-methoxybenzoate

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 3-methoxybenzoate

Cat. No.: B12130466
M. Wt: 325.3 g/mol
InChI Key: COQSPJGHTLUDOQ-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 3-methoxybenzoate is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 3-methoxybenzoate involves the reaction of phthalic anhydride with glycine methyl ester under basic conditions to form the intermediate phthalimide . This intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 3-methoxybenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the phthalimide and benzoate moieties.

    Reduction: Reduced forms of the ester and amide groups.

    Substitution: Substituted derivatives where the nucleophile replaces the ester or amide group.

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 3-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s phthalimide moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 3-methoxybenzoate is unique due to its specific combination of the phthalimide and methoxybenzoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H15NO5

Molecular Weight

325.3 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)ethyl 3-methoxybenzoate

InChI

InChI=1S/C18H15NO5/c1-23-13-6-4-5-12(11-13)18(22)24-10-9-19-16(20)14-7-2-3-8-15(14)17(19)21/h2-8,11H,9-10H2,1H3

InChI Key

COQSPJGHTLUDOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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